3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid
Description
3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid is a heterocyclic compound featuring a benzofuran moiety fused to a thiazole ring, with a propanoic acid side chain. Its molecular formula is C₁₄H₁₁NO₃S, and it has a molecular weight of 273.31 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules like nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors .
Properties
IUPAC Name |
3-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-13(17)6-5-10-8-19-14(15-10)12-7-9-3-1-2-4-11(9)18-12/h1-4,7-8H,5-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEFASIPFZTZRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC(=CS3)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran ring, followed by the introduction of the thiazole ring through cyclization reactions. The final step involves the addition of the propanoic acid group. Specific reagents and conditions may include:
Benzofuran synthesis: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Thiazole ring formation: This often involves the use of thioamides and α-haloketones under basic conditions.
Propanoic acid addition: This step can be performed using standard carboxylation reactions with Grignard reagents or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The thiazole ring can be reduced under hydrogenation conditions to form dihydrothiazole derivatives.
Substitution: The propanoic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is often used.
Major Products
Oxidation: Quinone derivatives of the benzofuran ring.
Reduction: Dihydrothiazole derivatives.
Substitution: Esters and amides of the propanoic acid group.
Scientific Research Applications
3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Electronic Properties
The following table highlights key differences between the target compound and its analogs:
Physicochemical Properties
- Acidity: The propanoic acid group (pKa ~4.5) ensures ionization at physiological pH, enhancing solubility and protein binding. Modifications like sulfanyl groups () may alter pKa and redox behavior .
Research Findings and Trends
- Structure-Activity Relationships (SAR) :
- Synthetic Accessibility : The target compound can be synthesized via Suzuki-Miyaura coupling, similar to methods in , but requires precise control of benzofuran-thiazole regiochemistry .
Biological Activity
3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action.
Chemical Structure and Properties
The compound features a benzofuran moiety linked to a thiazole ring, which contributes to its biological activity. Its molecular formula is , and it has been characterized by various spectroscopic methods.
Antimicrobial Activity
Research indicates that derivatives of benzofuran and thiazole exhibit significant antimicrobial properties. In particular, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
|---|---|---|
| This compound | TBD | TBD |
| Benzofuran derivative A | 50 | 100 |
| Thiazole derivative B | 25 | 75 |
Note: TBD indicates that specific MIC values for the target compound are yet to be determined.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary findings suggest moderate cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | TBD |
| MCF7 (breast cancer) | TBD |
| A549 (lung cancer) | TBD |
The mechanisms through which this compound exerts its biological effects are currently under investigation. Potential mechanisms include:
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial and cancer cells.
- Disruption of cell membrane integrity : Antimicrobial activity may be attributed to the disruption of bacterial cell membranes.
Case Studies
Several studies have highlighted the efficacy of benzofuran and thiazole derivatives in treating infections and cancer:
- Study on Antimicrobial Efficacy : A study demonstrated that a benzofuran derivative exhibited potent activity against multi-drug resistant strains of bacteria, suggesting that modifications to the benzofuran structure could enhance efficacy.
- Cytotoxicity in Cancer Models : Research indicated that thiazole derivatives showed promising results in inhibiting tumor growth in xenograft models, prompting further exploration into their use as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
